

The Discovery and Synthesis of PROTAC BTK Degradator PTD10: A Technical Guide

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Compound of Interest

Compound Name: PROTAC BTK Degradator-10

Cat. No.: B15621624

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PTD10, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). PTD10 represents a significant advancement in the field of targeted protein degradation, offering a promising therapeutic strategy for B-cell malignancies and autoimmune diseases. This document details the scientific rationale, experimental methodologies, and key data associated with the development of PTD10.

Introduction to BTK and the PROTAC Approach

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] The BCR pathway is essential for the survival, activation, proliferation, and differentiation of B-cells.[1] Consequently, BTK has emerged as a validated therapeutic target for various B-cell cancers and autoimmune disorders.[2]

While small molecule inhibitors of BTK have shown clinical efficacy, the development of resistance, often through mutations in the BTK active site, and off-target effects remain significant challenges.[3] Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and

the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

PTD10 was developed as a highly potent and selective BTK degrader.[1] It is based on the selective, reversible BTK inhibitor GDC-0853 as the warhead and the immunomodulatory drug pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[1] This design aims to overcome the limitations of existing BTK inhibitors by offering a distinct mechanism of action and an improved selectivity profile.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PTD10 and its parent molecules from in vitro studies.

Table 1: In Vitro Degradation and Biological Activity of PTD10

Compound	Cell Line	DC ₅₀ (nM) ¹	IC ₅₀ (nM) ²
PTD10	Ramos	0.5	-
JeKo-1	0.6	-	14
TMD8	0.5	1.4	
Mino	-	2.2	
GDC-0853	TMD8	No Degradation	
Mino	No Degradation	7	>1000
Pomalidomide	TMD8	No Degradation	
Mino	No Degradation	22	

¹DC₅₀: Half-maximal degradation concentration. Data from[1][5]. ²IC₅₀: Half-maximal inhibitory concentration for cell growth. Data from[1].

Table 2: Binding Affinity of PTD10 Components

Compound	Target	K _D (nM) ¹
PTD10	BTK	2.28

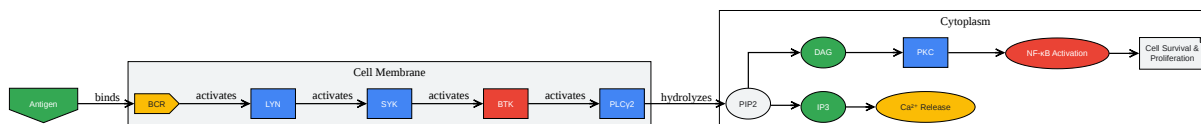
¹K_D: Dissociation constant. Data from[5].

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

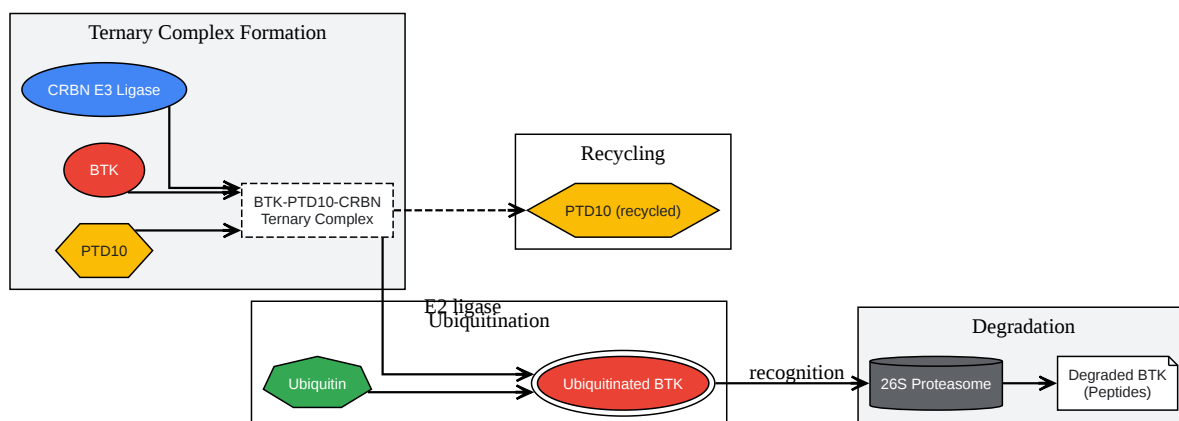


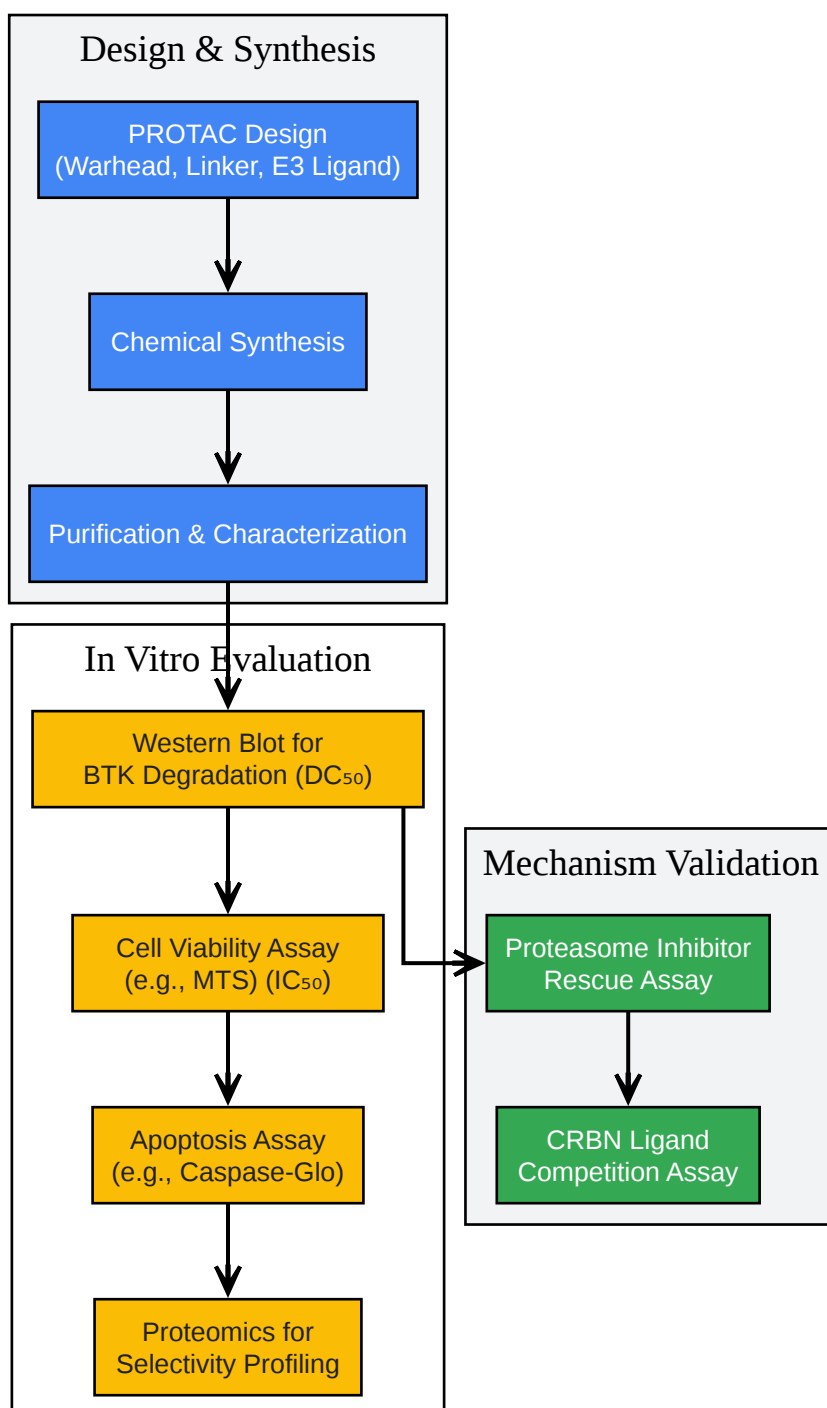
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BTK Signaling Pathway

PROTAC Mechanism of Action

The diagram below outlines the catalytic mechanism by which PTD10 induces the degradation of BTK.





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